molecular formula C12H8Br2O2 B13409943 4-bromo-2-(4-bromophenoxy)-Phenol

4-bromo-2-(4-bromophenoxy)-Phenol

Katalognummer: B13409943
Molekulargewicht: 344.00 g/mol
InChI-Schlüssel: GADOGJSKUPYKLP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-2-(4-bromophenoxy)-Phenol is an organic compound characterized by the presence of bromine atoms and phenoxy groups attached to a phenol ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(4-bromophenoxy)-Phenol typically involves the bromination of phenol derivatives. One common method is the reaction of 4-bromophenol with bromine in the presence of a catalyst or under specific conditions to introduce the bromine atoms at the desired positions on the phenol ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using bromine or bromine-containing reagents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of solvents and catalysts is carefully controlled to achieve the desired reaction efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-2-(4-bromophenoxy)-Phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenols, while oxidation reactions can produce quinones .

Wissenschaftliche Forschungsanwendungen

4-Bromo-2-(4-bromophenoxy)-Phenol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-Bromo-2-(4-bromophenoxy)-Phenol involves its interaction with specific molecular targets. The bromine atoms and phenoxy groups play a crucial role in its reactivity and binding affinity to these targets. The compound can modulate various biochemical pathways, depending on its specific application .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Bromo-2-(2-(4-bromophenoxy)acetyl)carbohydrazonoyl)phenyl benzoate
  • 4-Bromo-2-(2-(4-bromophenoxy)acetyl)carbohydrazonoyl)phenyl 2-methylbenzoate
  • 4-Bromo-2-(2-(4-bromophenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate

Uniqueness

4-Bromo-2-(4-bromophenoxy)-Phenol is unique due to its specific substitution pattern and the presence of both bromine atoms and phenoxy groups. This unique structure imparts distinct chemical properties and reactivity compared to other similar compounds .

Eigenschaften

Molekularformel

C12H8Br2O2

Molekulargewicht

344.00 g/mol

IUPAC-Name

4-bromo-2-(4-bromophenoxy)phenol

InChI

InChI=1S/C12H8Br2O2/c13-8-1-4-10(5-2-8)16-12-7-9(14)3-6-11(12)15/h1-7,15H

InChI-Schlüssel

GADOGJSKUPYKLP-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1OC2=C(C=CC(=C2)Br)O)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.